2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQOQQAZUCYJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515023 | |
| Record name | (4-Methyl-1H-benzimidazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55025-38-2 | |
| Record name | (4-Methyl-1H-benzimidazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Ethyl 2-Cyanoacetate with 7-Methyl-1,2-Phenylenediamine
One of the most direct and efficient methods involves reacting ethyl 2-cyanoacetate with 7-methyl-1,2-phenylenediamine to form the benzimidazole ring with the acetonitrile substituent at position 2.
-
- Equimolar or slight excess of 7-methyl-1,2-phenylenediamine (2.0 equiv) to ethyl 2-cyanoacetate (1.0 equiv)
- Solvent: Typically ethanol or methanol
- Catalyst: Piperidine or other mild base (0.3 equiv)
- Temperature: Reflux or 50–85 °C
- Time: 2–24 hours depending on optimization
-
- Initial condensation between the amine group of the diamine and the ester carbonyl of ethyl 2-cyanoacetate
- Cyclization through nucleophilic attack forming the benzimidazole ring
- Subsequent elimination of ethanol yields 2-(7-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
-
- Solvent and catalyst screening showed piperidine in ethanol at 85 °C for 2 hours gave high yields
- Longer reaction times (up to 24 h) improved yields for some substrates
- Purification by recrystallization or chromatography
-
- Reported yields range from 50% to 75% depending on conditions and purity of starting materials
This method is supported by literature precedent where ethyl 2-cyanoacetate and 1,2-phenylenediamine derivatives were used to synthesize 2-(1H-benzo[d]imidazol-2-yl)acetonitrile analogs effectively.
Use of Low-Cost Starting Materials and Stobbe Condensation
A patented method describes the preparation of benzimidazole derivatives using low-cost starting materials, avoiding dangerous reagents and additional separation steps, suitable for large-scale production.
-
- Stobbe condensation between substituted aldehydes and cyanoacetate derivatives in the presence of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
- Reaction solvents include methanol, ethanol, acetonitrile, or methylene chloride.
- Temperature controlled between 50–55 °C.
- Subsequent amidation or substitution steps introduce amine groups if needed.
-
- High yield and purity
- Scalable and safer for industrial synthesis
- Avoids hazardous reagents like thionyl chloride in initial steps
This approach can be adapted for the preparation of this compound by selecting appropriately methyl-substituted starting materials.
Cyclization via Nitro Reduction and Amide Condensation
Another synthetic route involves multi-step synthesis starting from nitro-substituted intermediates:
- Reduction of nitro groups to amines using zinc and ammonium chloride in methanol/water mixture.
- Cyclization with aldehydes under acidic or neutral conditions to form benzimidazole derivatives.
- Amide condensation reactions to introduce various substituents.
This method is more complex but allows for structural diversity and functional group tolerance.
Denitrogenative Transformation and Dipolar Cycloaddition
Advanced methods include acid-mediated denitrogenative transformations of acetonitrile derivatives and dipolar azide–nitrile cycloadditions in DMSO with potassium tert-butoxide as base, followed by purification through chromatography.
While these methods are more specialized and used for functionalized imidazole derivatives, they provide insights into novel synthetic pathways that could be adapted for benzimidazole acetonitrile derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Condensation of ethyl 2-cyanoacetate with 7-methyl-1,2-phenylenediamine | Ethyl 2-cyanoacetate, 7-methyl-1,2-phenylenediamine | Piperidine (base) | Ethanol | 85 °C | 2–24 h | 50–75 | Simple, direct, good yields |
| Stobbe Condensation and base-mediated cyclization | Aldehydes, cyanoacetates | Potassium tert-butoxide, sodium ethoxide | Methanol, ethanol, acetonitrile | 50–55 °C | Several hours | High | Scalable, industrially viable |
| Nitro reduction and amide condensation | Nitro-substituted intermediates | Zinc, NH4Cl | Methanol/water | RT to reflux | 4+ h | Moderate | Allows functional group diversity |
| Denitrogenative dipolar cycloaddition | Acetonitrile derivatives, azides | Potassium tert-butoxide | DMSO | 70 °C | 3 h | Moderate | Specialized, for functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives .
Scientific Research Applications
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The benzimidazole scaffold allows for diverse substitutions that significantly influence electronic, steric, and pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations :
Comparison :
Research Findings :
Physical and Pharmacological Properties
Biological Activity
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole ring substituted with a methyl group at the 7-position and a nitrile functional group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. In studies involving various synthesized monomeric alkaloids, compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
The antifungal potential of this compound has also been explored, with notable efficacy against Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a promising candidate for antifungal drug development .
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been the subject of extensive research. In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, a study reported that certain derivatives inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values indicating significant potency .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial or cancerous cells. It is hypothesized that the compound may inhibit critical enzymes or proteins necessary for cell survival, thereby disrupting essential cellular processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those similar to our compound, revealing significant inhibition zones against tested bacterial strains compared to standard antibiotics .
- Anticancer Potential : In another study focusing on structure-activity relationships (SAR), several benzimidazole derivatives were tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity and highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the optimized synthetic routes for preparing 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile?
The compound can be synthesized via a three-component reaction involving 2-cyanoacetate derivatives and 1,2-phenylenediamine under mild conditions. For example, reacting ethyl 2-cyanoacetate with 1,2-phenylenediamine in water at room temperature yields the target compound with high purity. Reaction optimization studies indicate that using piperidine as a catalyst in aqueous media reduces side reactions and improves yields (70–85%) .
Q. How can researchers characterize the structural integrity of this compound?
Structural confirmation requires multi-spectroscopic analysis:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.6–7.7 ppm) and a nitrile carbon (δ ~115 ppm).
- FT-IR : Absorptions at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 65.7%, H: 4.9%, N: 21.5%) .
Q. What solvent systems and catalysts are effective for reactions involving this compound?
Water is preferred as a green solvent for one-pot syntheses, while piperidine (0.3 mmol per 1 mmol substrate) enhances reaction rates in multicomponent reactions. Ethanol is suitable for recrystallization, yielding high-purity products .
Advanced Research Questions
Q. How does this compound participate in the synthesis of bioactive heterocycles?
The compound acts as a versatile precursor for fused heterocycles. For instance, reacting it with aryl aldehydes and Meldrum’s acid generates benzo[4,5]imidazo[1,2-a]pyridine derivatives, which exhibit anticancer activity. Mechanistic studies suggest a Knoevenagel condensation followed by cyclization, with the nitrile group facilitating electron-deficient intermediates .
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 60% vs. 85%) often arise from solvent polarity or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, increasing piperidine concentration from 0.1 to 0.3 mmol in water improves yield by 20% due to enhanced nucleophilic activation .
Q. What role does the methyl group at the 7-position play in modulating biological activity?
The methyl group enhances lipophilicity, improving membrane permeability in cellular assays. Derivatives with this substitution (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline) show IC₅₀ values < 10 µM against colon cancer cells (HCT-116). SAR studies indicate that bulkier substituents at this position reduce solubility but increase DNA intercalation potency .
Q. How can computational methods predict the binding modes of derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the benzoimidazole core intercalates into DNA minor grooves, while the nitrile group forms hydrogen bonds with thymine residues. Free energy calculations (MM-PBSA) validate binding affinities correlated with experimental IC₅₀ values .
Methodological Considerations
Q. What techniques assess the compound’s stability under varying pH and temperature?
Q. How are metal complexes of this compound synthesized, and what are their applications?
Reaction with Zn(II), Cu(II), or Pb(II) salts in ethanol yields complexes with enhanced photocatalytic and antitumor properties. For example, a Cu(II) complex oxidizes dopamine to aminochrome, relevant in neurodegenerative disease models .
Q. What in vitro assays evaluate the anticancer potential of its derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
